Methyl 3,6-dichloropyridazine-4-carboxylate
Overview
Description
Methyl 3,6-dichloropyridazine-4-carboxylate is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a carboxylate ester group at position 4. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,6-dichloropyridazine-4-carboxylate can be synthesized through the reaction of 3,6-dichloropyridazine-4-carboxylic acid with diazomethane in the presence of a solvent such as dichloromethane (DCM) and methanol (MeOH). The reaction is typically carried out at low temperatures (0°C) to ensure the stability of the diazomethane . The crude product is then purified using silica gel chromatography with a gradient elution of ethyl acetate (EtOAc) and hexane .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.
Major Products:
Nucleophilic substitution: Substituted pyridazine derivatives.
Hydrolysis: 3,6-dichloropyridazine-4-carboxylic acid.
Scientific Research Applications
Methyl 3,6-dichloropyridazine-4-carboxylate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,6-dichloropyridazine-4-carboxylate depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .
Comparison with Similar Compounds
- Methyl 4,6-dichloropyridazine-3-carboxylate
- 3,6-Dichloropyridazine-4-carboxamide
- 4-tert-Butyl-3,6-dichloropyridazine
Comparison: Methyl 3,6-dichloropyridazine-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 3,6-dichloropyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-2-4(7)9-10-5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIJCUBJNDOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591357 | |
Record name | Methyl 3,6-dichloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286946-24-5 | |
Record name | Methyl 3,6-dichloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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